molecular formula C5H12N2O B11821766 N-(2,2-dimethylpropyl)nitrous amide

N-(2,2-dimethylpropyl)nitrous amide

Cat. No.: B11821766
M. Wt: 116.16 g/mol
InChI Key: DLJZSICXWUIFGB-UHFFFAOYSA-N
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Description

tert-Butylmethylnitrosamine is a chemical compound with the molecular formula C5H12N2O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is used in various industrial applications, particularly in the rubber industry .

Chemical Reactions Analysis

tert-Butylmethylnitrosamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and various oxidizing and reducing agents depending on the desired product . Major products formed from these reactions include different nitroso compounds and amines .

Scientific Research Applications

tert-Butylmethylnitrosamine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butylmethylnitrosamine involves its bioactivation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects. The molecular targets include DNA, where it can form adducts that lead to mutations .

Comparison with Similar Compounds

tert-Butylmethylnitrosamine is similar to other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. it is unique due to its specific structure, which includes a tert-butyl group. This structural difference can influence its reactivity and the types of reactions it undergoes .

Similar compounds include:

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)nitrous amide

InChI

InChI=1S/C5H12N2O/c1-5(2,3)4-6-7-8/h4H2,1-3H3,(H,6,8)

InChI Key

DLJZSICXWUIFGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNN=O

Origin of Product

United States

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